molecular formula C11H12N2O3 B15146504 Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 89438-40-4

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Katalognummer: B15146504
CAS-Nummer: 89438-40-4
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: AXELRKZDHKCFOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions in a solvent such as methanol, yielding the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ketone group to an alcohol, altering the compound’s properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

The uniqueness of ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

89438-40-4

Molekularformel

C11H12N2O3

Molekulargewicht

220.22 g/mol

IUPAC-Name

ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-5-4-7(2)6-8(9)10(14)12-13/h4-6H,3H2,1-2H3,(H,12,14)

InChI-Schlüssel

AXELRKZDHKCFOB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1C2=C(C=C(C=C2)C)C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.